![molecular formula C9H7F3O2 B15069086 1-[3-Hydroxy-5-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B15069086.png)
1-[3-Hydroxy-5-(trifluoromethyl)phenyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Hydroxy-5-trifluoromethyl-phenyl)-ethanone is a chemical compound characterized by the presence of a hydroxy group, a trifluoromethyl group, and an ethanone moiety attached to a phenyl ring
Métodos De Preparación
The synthesis of 1-(3-Hydroxy-5-trifluoromethyl-phenyl)-ethanone typically involves several steps:
Synthetic Routes: The compound can be synthesized through the Friedel-Crafts acylation of 3-hydroxy-5-trifluoromethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The temperature is maintained at a low to moderate range to control the reaction rate and yield.
Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
1-(3-Hydroxy-5-trifluoromethyl-phenyl)-ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Common Reagents and Conditions: Reactions typically involve reagents such as acids, bases, oxidizing agents, and reducing agents, under controlled temperature and pressure conditions.
Major Products: The major products formed from these reactions include oxidized or reduced derivatives, substituted phenyl compounds, and various intermediates useful in further chemical synthesis.
Aplicaciones Científicas De Investigación
1-(3-Hydroxy-5-trifluoromethyl-phenyl)-ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties due to the presence of the trifluoromethyl group.
Mecanismo De Acción
The mechanism by which 1-(3-Hydroxy-5-trifluoromethyl-phenyl)-ethanone exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to oxidative stress, inflammation, and signal transduction.
Effects: The compound’s effects are mediated through its ability to alter the function of its molecular targets, leading to changes in cellular processes and physiological responses.
Comparación Con Compuestos Similares
1-(3-Hydroxy-5-trifluoromethyl-phenyl)-ethanone can be compared with other similar compounds:
Similar Compounds: Compounds such as 3-hydroxy-5-trifluoromethylphenylboronic acid and 3-hydroxy-5-trifluoromethylphenylurea share structural similarities.
Uniqueness: The presence of the ethanone moiety in 1-(3-Hydroxy-5-trifluoromethyl-phenyl)-ethanone distinguishes it from these similar compounds, imparting unique chemical properties and reactivity.
Applications: While similar compounds may have overlapping applications, the specific structure of 1-(3-Hydroxy-5-trifluoromethyl-phenyl)-ethanone allows for distinct uses in synthesis and research.
Propiedades
Fórmula molecular |
C9H7F3O2 |
|---|---|
Peso molecular |
204.15 g/mol |
Nombre IUPAC |
1-[3-hydroxy-5-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H7F3O2/c1-5(13)6-2-7(9(10,11)12)4-8(14)3-6/h2-4,14H,1H3 |
Clave InChI |
FFXMONMLVYRMBE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC(=C1)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





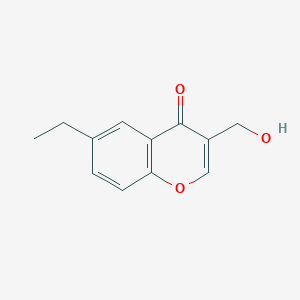

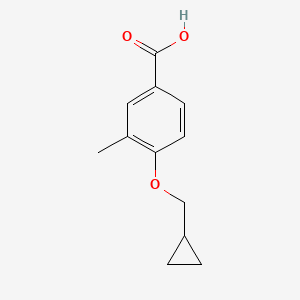
![9H-Purin-6-amine, 9-[2-(ethenyloxy)ethyl]-](/img/structure/B15069041.png)
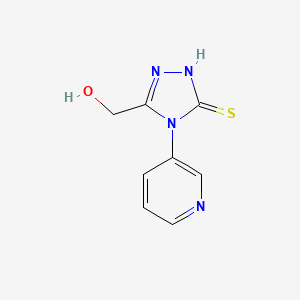
![1-[(Z)-hydroxyiminomethyl]isoquinoline-6,7-diol](/img/structure/B15069058.png)
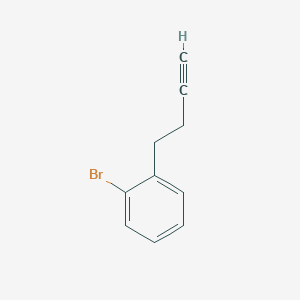
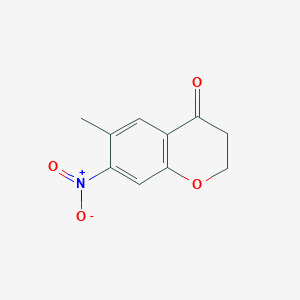
![1-(1H-Indeno[2,1-b]pyridin-9-yl)ethan-1-one](/img/structure/B15069072.png)


